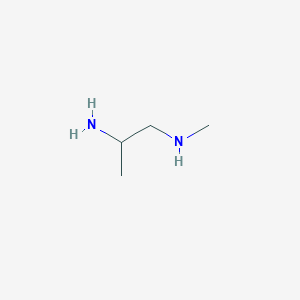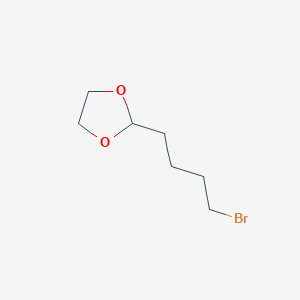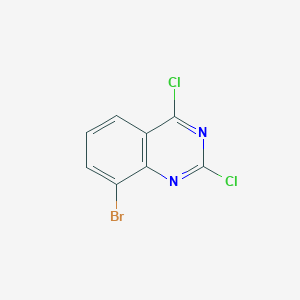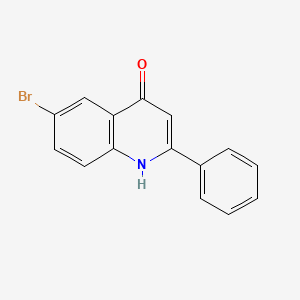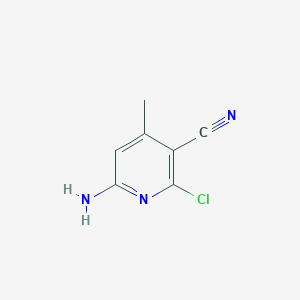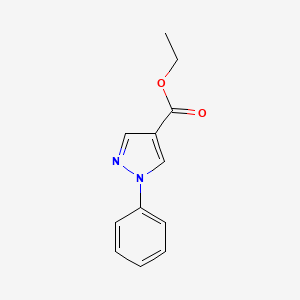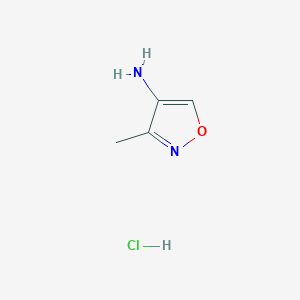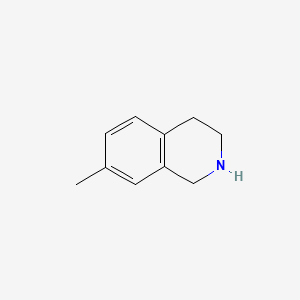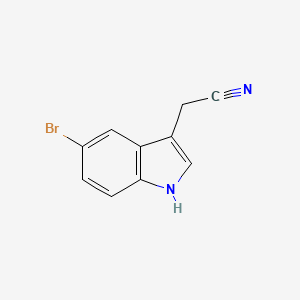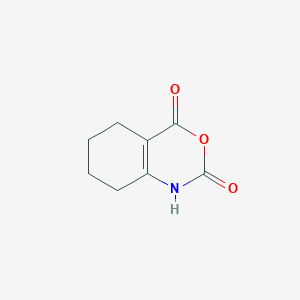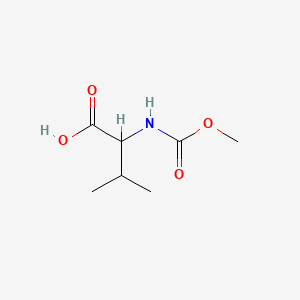
2-Bromo-4-methyl-5-nitrophenol
Descripción general
Descripción
The compound 2-Bromo-4-methyl-5-nitrophenol is a brominated and nitrated phenol derivative with a methyl group as a substituent. While the provided papers do not directly discuss 2-Bromo-4-methyl-5-nitrophenol, they provide insights into similar bromo-nitrophenol compounds and their derivatives, which can be used to infer certain aspects of the compound .
Synthesis Analysis
The synthesis of bromo-nitrophenol derivatives typically involves the reaction of substituted salicylaldehydes with various amines or diamines. For instance, the synthesis of a Schiff base compound is reported through the condensation reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, another synthesis involves the reaction of 5-bromosalicylaldehyde with 2-chloro-4-nitroaniline . These methods suggest that the synthesis of 2-Bromo-4-methyl-5-nitrophenol could potentially be achieved through a similar condensation reaction using appropriately substituted salicylaldehyde and amine.
Molecular Structure Analysis
The molecular structure of bromo-nitrophenol derivatives is often characterized by X-ray diffraction, which provides detailed information about the crystal system and space group. For example, a Schiff base compound crystallizes in the monoclinic system with a specific space group . The molecular geometry from X-ray crystallography can be compared with density functional theory (DFT) calculations to confirm the structure . These techniques could be applied to determine the molecular structure of 2-Bromo-4-methyl-5-nitrophenol.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrophenol derivatives can be influenced by intramolecular hydrogen bonding, as seen in the synthesis of zinc(II) complexes where the phenolic hydrogen is eliminated to form a chelate structure . The nitration of similar compounds can lead to various products, including hydroxy trinitro ketones and dinitro phenols . These reactions highlight the potential reactivity of 2-Bromo-4-methyl-5-nitrophenol in forming complexes or undergoing further nitration.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrophenol derivatives can be studied using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and mass spectrometry . These techniques provide information on vibrational frequencies, electronic properties, and chemical shifts. The solvent effect on the properties of these compounds can also be significant, as seen in the study of conformational isomerism . Theoretical calculations, such as DFT, can predict properties like polarizability and hyperpolarizability . These methods could be used to analyze the physical and chemical properties of 2-Bromo-4-methyl-5-nitrophenol.
Aplicaciones Científicas De Investigación
- Chemical Synthesis
- 2-Bromo-4-methyl-5-nitrophenol is a chemical compound with the formula C7H6BrNO3 . It is used in the field of chemical synthesis .
- The compound is a light yellow to orange solid and is often used as a reagent in various chemical reactions .
- The outcomes of these reactions would also depend on the specific reaction being carried out. In general, the use of 2-Bromo-4-methyl-5-nitrophenol as a reagent could facilitate the synthesis of a wide range of chemical compounds .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-4-methyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDCYNWWVCTFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551859 | |
| Record name | 2-Bromo-4-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-5-nitrophenol | |
CAS RN |
103448-24-4 | |
| Record name | 2-Bromo-4-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



